KDS2010

Catalog No.
S531666
CAS No.
1894207-44-3
M.F
C17H17F3N2O
M. Wt
322.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
KDS2010

CAS Number

1894207-44-3

Product Name

KDS2010

IUPAC Name

(2S)-2-[[4-[4-(trifluoromethyl)phenyl]phenyl]methylamino]propanamide

Molecular Formula

C17H17F3N2O

Molecular Weight

322.32 g/mol

InChI

InChI=1S/C17H17F3N2O/c1-11(16(21)23)22-10-12-2-4-13(5-3-12)14-6-8-15(9-7-14)17(18,19)20/h2-9,11,22H,10H2,1H3,(H2,21,23)/t11-/m0/s1

InChI Key

XCUXYNYVUMLDKH-NSHDSACASA-N

SMILES

C[C@H](NCC1=CC=C(C2=CC=C(C(F)(F)F)C=C2)C=C1)C(N)=O.OS(=O)(C)=O

Solubility

Soluble in DMSO

Synonyms

KDS-2010; KDS 2010; KDS2010

Canonical SMILES

CC(C(=O)N)NCC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F

Isomeric SMILES

C[C@@H](C(=O)N)NCC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F

Description

The exact mass of the compound KDS2010 is 418.1174 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

KDS2010 is a novel compound identified as a reversible inhibitor of monoamine oxidase B. It belongs to the class of α-amino amides and features a biphenyl moiety, which contributes to its unique pharmacological properties. This compound has demonstrated significant potential in treating neurodegenerative diseases, particularly Alzheimer's disease and Parkinson's disease, by alleviating memory deficits and motor dysfunctions in various animal models. KDS2010 exhibits high selectivity for monoamine oxidase B, with a half maximal inhibitory concentration of 7.6 nM, and shows an impressive 12,500-fold selectivity over monoamine oxidase A, making it a promising candidate for further clinical development .

KDS2010 acts primarily as a competitive inhibitor of monoamine oxidase B, targeting the same binding site as irreversible inhibitors like selegiline but without forming covalent bonds. The binding interactions between KDS2010 and the enzyme involve two hydrogen bonds with critical residues in the active site, enhancing its potency compared to other derivatives. This reversible nature allows for more flexibility in therapeutic applications, as enzyme activity can be restored after the removal of the compound .

KDS2010 has shown remarkable biological activity in preclinical studies. It not only inhibits monoamine oxidase B but also exhibits neuroprotective effects against oxidative stress and neuroinflammation. In mouse models of Alzheimer's disease, KDS2010 significantly improved memory function, while in models of Parkinson's disease, it alleviated symptoms associated with motor deficits. The compound's safety profile is notable; it has shown minimal toxicity in non-human primates during pharmacokinetic studies .

The synthesis of KDS2010 involves several key steps:

  • Starting Materials: The synthesis begins with α-amino amide derivatives.
  • Biphenyl Moiety Introduction: Various functional groups are introduced to the biphenyl structure to optimize inhibitory activity against monoamine oxidase B.
  • Substitution Reactions: Electron-withdrawing groups are strategically placed at the para-position to enhance potency.
  • Purification: The final product is purified through standard chemical techniques to ensure high purity for biological testing .

KDS2010 has potential applications in treating neurodegenerative diseases such as:

  • Alzheimer's Disease: By improving memory function and cognitive abilities.
  • Parkinson's Disease: By alleviating motor symptoms and neuroinflammation.
  • Research Tool: As a selective inhibitor for studying monoamine oxidase B's role in neurological conditions .

Interaction studies have focused on KDS2010's binding affinity and selectivity towards monoamine oxidase B compared to other targets. In vitro assays have shown that KDS2010 does not significantly inhibit other kinases or receptors at therapeutic concentrations, indicating a favorable off-target profile. These studies reinforce its potential as a safe therapeutic agent with minimal side effects .

KDS2010 can be compared with several other compounds that inhibit monoamine oxidase B:

Compound NameTypeSelectivity for MAO-BPotency (IC50)Remarks
SelegilineIrreversible InhibitorLow10 nMForms covalent bond with FAD
SafinamideReversible InhibitorModerate20 nMDual action on glutamate release
RasagilineIrreversible InhibitorModerate20 nMAlso has neuroprotective effects
KDS2010Reversible InhibitorHigh7.6 nMSuperior selectivity and safety

KDS2010 stands out due to its high selectivity and potency, along with its reversible nature, which allows for better management of enzyme activity compared to irreversible inhibitors like selegiline and rasagiline .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

322.12929766 g/mol

Monoisotopic Mass

322.12929766 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

PCH79KLX33

Dates

Modify: 2023-07-15
1: Park JH, Ju YH, Choi JW, Song HJ, Jang BK, Woo J, Chun H, Kim HJ, Shin SJ, Yarishkin O, Jo S, Park M, Yeon SK, Kim S, Kim J, Nam MH, Londhe AM, Kim J, Cho SJ, Cho S, Lee C, Hwang SY, Kim SW, Oh SJ, Cho J, Pae AN, Lee CJ, Park KD. Newly developed reversible MAO-B inhibitor circumvents the shortcomings of irreversible inhibitors in Alzheimer's disease. Sci Adv. 2019 Mar 20;5(3):eaav0316. doi: 10.1126/sciadv.aav0316. eCollection 2019 Mar. PubMed PMID: 30906861; PubMed Central PMCID: PMC6426469.

Explore Compound Types